molecular formula C8H13N3 B12125763 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine CAS No. 1488698-36-7

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Cat. No.: B12125763
CAS No.: 1488698-36-7
M. Wt: 151.21 g/mol
InChI Key: NKDOKIULLAFEID-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1,2-diaminocyclohexane with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, leading to the formation of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of N-substituted indazole derivatives.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
  • 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Comparison

Compared to similar compounds, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine may exhibit unique properties due to the position of the amine group. This positional difference can influence its reactivity and biological activity. For example, the 4-amine derivative might have different binding affinities to biological targets compared to the 5- or 6-amine derivatives, leading to variations in their therapeutic potential and applications.

Properties

CAS No.

1488698-36-7

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C8H13N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h5,7H,2-4,9H2,1H3

InChI Key

NKDOKIULLAFEID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(CCCC2=N1)N

Origin of Product

United States

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